molecular formula C5H11NO3 B102708 Tert-butyl peroxycarbamate CAS No. 18389-96-3

Tert-butyl peroxycarbamate

Cat. No. B102708
CAS RN: 18389-96-3
M. Wt: 133.15 g/mol
InChI Key: QSLMSOBCWZNNCH-UHFFFAOYSA-N
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Description

Tert-butyl peroxycarbamate, also known as TBPC, is a peroxide compound that has been widely used in scientific research. This compound is a white crystalline solid that is highly soluble in organic solvents. TBPC is known for its ability to initiate free radical reactions, making it a valuable tool in many chemical and biochemical experiments. In

Mechanism Of Action

Tert-butyl peroxycarbamate initiates free radical reactions by decomposing to form a tert-butyl radical and a peroxycarbonyl radical. These radicals can then react with other molecules to form new compounds. The tert-butyl radical can also react with oxygen to form a peroxy radical, which can then react with other molecules to form new compounds.

Biochemical And Physiological Effects

Tert-butyl peroxycarbamate has been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cancer and Alzheimer's disease. Tert-butyl peroxycarbamate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One advantage of Tert-butyl peroxycarbamate is its ability to initiate free radical reactions at low temperatures, which is useful in many lab experiments. However, Tert-butyl peroxycarbamate is also highly reactive and can be dangerous if not handled properly. In addition, Tert-butyl peroxycarbamate can decompose over time, making it less effective as an initiator of free radical reactions.

Future Directions

There are many future directions for the use of Tert-butyl peroxycarbamate in scientific research. One direction is the synthesis of new biologically active compounds using Tert-butyl peroxycarbamate as an initiator of free radical reactions. Another direction is the use of Tert-butyl peroxycarbamate in the synthesis of new materials with unique properties. Finally, the use of Tert-butyl peroxycarbamate in the treatment of diseases such as cancer and Alzheimer's disease is an area of ongoing research.

Synthesis Methods

Tert-butyl peroxycarbamate can be synthesized by the reaction of tert-butyl hydroperoxide with carbamic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.

Scientific Research Applications

Tert-butyl peroxycarbamate has been widely used in scientific research as an initiator of free radical reactions. It has been used in the synthesis of polymers, such as polyethylene and polypropylene. Tert-butyl peroxycarbamate has also been used in the synthesis of nanoparticles, such as gold nanoparticles. In addition, Tert-butyl peroxycarbamate has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.

properties

CAS RN

18389-96-3

Product Name

Tert-butyl peroxycarbamate

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

tert-butyl carbamoperoxoate

InChI

InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7)

InChI Key

QSLMSOBCWZNNCH-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(=O)N

Canonical SMILES

CC(C)(C)OOC(=O)N

synonyms

Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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